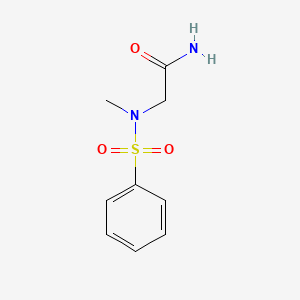

2-(n-Methylphenylsulfonamido)acetamide

Description

Properties

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(7-9(10)12)15(13,14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKUDDNEBOIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(n-Methylphenylsulfonamido)acetamide can be achieved through various synthetic routes. One common method involves the reaction of n-methylphenylsulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(n-Methylphenylsulfonamido)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

2-(n-Methylphenylsulfonamido)acetamide has been explored as a potential drug candidate due to its structural similarity to known therapeutic agents. Its applications in medicinal chemistry include:

- Antimicrobial Activity : Studies have indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Properties : The compound's ability to inhibit enzymes involved in inflammatory processes has been investigated, leading to potential applications in treating inflammatory diseases .

Biological Research

Research has highlighted the compound's role in biological assays aimed at understanding enzyme inhibition and metabolic pathways:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit enzymes such as urease and α-glucosidase, which are crucial in various metabolic processes. For example, certain derivatives showed IC50 values indicating potent inhibition against urease .

- Drug Development : The acetamide-sulfonamide scaffold is being utilized to design new drug candidates that combine the benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfonamide antibiotics, aiming to reduce side effects while enhancing therapeutic efficacy .

Industrial Applications

In the industrial sector, 2-(n-Methylphenylsulfonamido)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its applications include:

- Synthesis of Advanced Materials : The compound serves as a building block for developing advanced materials such as organic semiconductors and liquid crystals .

- Pharmaceutical Manufacturing : Due to its favorable properties, it is incorporated into formulations aimed at improving drug delivery systems.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of 2-(n-Methylphenylsulfonamido)acetamide and its derivatives in various experimental settings:

Mechanism of Action

The mechanism of action of 2-(n-Methylphenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent Effects on Crystal Packing and Hydrogen Bonding

- 2-Chloro-N-(2-methylphenylsulfonyl)acetamide (I) : The chloro substituent introduces electronegativity, influencing intramolecular N–H⋯Cl and intermolecular N–H⋯O hydrogen bonds. Its C1–S1–N1–C7 torsion angle (-67.0°) and dihedral angle (78.9°) between the benzene ring and SO₂–NH–CO–C group differ slightly from analogs like N-(phenylsulfonyl)acetamide (II, -58.8°) .

- N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide : The methoxy group enhances electron-donating effects, stabilizing the molecule via C–H⋯O interactions. Its crystal structure shows a distinct hydrogen-bonding network compared to methyl- or chloro-substituted derivatives .

Table 1: Conformational Parameters of Selected Sulfonamides

| Compound | Torsion Angle (°) | Dihedral Angle (°) | Key Interactions |

|---|---|---|---|

| Target Compound (Methyl) | Not reported | Not reported | Likely N–H⋯O and C–H⋯O |

| (I) (Chloro) | -67.0 | 78.9 | N–H⋯Cl, N–H⋯O |

| (II) (Phenyl) | -58.8 | 89.0 | N–H⋯O |

| (III) (Dichloro) | -66.3 | 79.8 | N–H⋯O |

Pharmacological Activities

Anti-Cancer Activity

- Quinazoline-Sulfonyl Acetamides (38–40) : Derivatives with morpholine (40), piperidine (39), or pyrrolidine (38) substituents exhibit IC₅₀ values <10 µM against HCT-1, SF268, and MCF-7 cell lines due to enhanced target affinity .

- Target Compound: Limited data on anti-cancer activity, but methyl substitution may reduce potency compared to bulkier heterocyclic groups.

Anti-Microbial and Anti-Fungal Activity

Biological Activity

2-(n-Methylphenylsulfonamido)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on recent studies, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound 2-(n-Methylphenylsulfonamido)acetamide features a sulfonamide group linked to an acetamide moiety, which is essential for its biological activity. The structural formula can be represented as follows:

Research indicates that the biological activity of 2-(n-Methylphenylsulfonamido)acetamide may be attributed to several mechanisms:

- Urease Inhibition : Studies have shown that derivatives of sulfonamides, including this compound, exhibit significant urease inhibition. This mechanism is particularly relevant in treating infections caused by urease-producing bacteria, such as Helicobacter pylori .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various pathogens. It demonstrates efficacy in inhibiting bacterial growth, which is crucial for developing new antibiotics .

- Anticancer Properties : Some studies suggest that compounds with similar structures may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Activity

Recent pharmacological evaluations have provided insights into the efficacy of 2-(n-Methylphenylsulfonamido)acetamide. Key findings include:

- Urease Inhibition : The compound has shown promising results in inhibiting urease activity with an IC50 value of approximately 9.95 ± 0.14 µM, indicating potent activity compared to other tested sulfonamide derivatives .

- Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

Several case studies illustrate the biological activity of 2-(n-Methylphenylsulfonamido)acetamide:

- Study on Urease Inhibition :

-

Antimicrobial Testing :

- A comprehensive antimicrobial susceptibility testing was conducted against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that 2-(n-Methylphenylsulfonamido)acetamide effectively inhibited bacterial growth at low concentrations .

- Anticancer Activity :

Data Tables

The following tables summarize key findings related to the biological activity of 2-(n-Methylphenylsulfonamido)acetamide.

Table 1: Urease Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| 2-(n-Methylphenylsulfonamido)acetamide | 9.95 ± 0.14 |

| Flurbiprofen-Sulfanilamide | 63.42 ± 1.15 |

| Sulfanilamide | 25.00 ± 0.10 |

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 8 |

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 4 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(n-Methylphenylsulfonamido)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives can be prepared by refluxing 2-methylbenzenesulfonamide with chloroacetyl chloride in a 1:2 molar ratio under anhydrous conditions. The reaction mixture is quenched with ice-cold water, and the crude product is purified via recrystallization from ethanol . Reaction progress is monitored using TLC with hexane:ethyl acetate (9:1) as the mobile phase .

- Optimization : Excess chloroacetyl chloride ensures complete substitution, while sodium bicarbonate washes remove acidic impurities. Crystallization solvents (e.g., ethanol) are selected based on solubility profiles to enhance purity (>95%) .

Q. Which analytical techniques are critical for structural characterization of 2-(n-Methylphenylsulfonamido)acetamide?

- Techniques :

- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., N–H⋯Cl and N–H⋯O hydrogen bonds) with precision. Dihedral angles between aromatic and sulfonamide groups (e.g., 78.9° in related structures) are quantified .

- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry. For example, NH protons resonate at δ 10–12 ppm in DMSO- .

- HRMS : Validates molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.